Cas no 2228189-45-3 (2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol)

2-Amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a fluorinated and chlorinated aromatic ring. Its structural uniqueness, combining halogenated phenyl groups with a methyl-substituted propanolamine backbone, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and chlorine enhances its potential as a building block for bioactive molecules, offering opportunities for selective functionalization. The compound’s stereochemistry further allows for applications in asymmetric synthesis. Its stability under standard conditions and compatibility with common organic reactions contribute to its utility in research and industrial processes. This compound is particularly relevant in the development of targeted therapeutics and specialty chemicals.
2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol structure
2228189-45-3 structure
Product Name:2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol
CAS No:2228189-45-3
MF:C10H13ClFNO
MW:217.667725324631
CID:5856493
PubChem ID:165698363
Update Time:2025-05-24

2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol
    • EN300-1996661
    • 2228189-45-3
    • Inchi: 1S/C10H13ClFNO/c1-10(13,6-14)5-7-3-2-4-8(11)9(7)12/h2-4,14H,5-6,13H2,1H3
    • InChI Key: GXTRRUVHBZJUDH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1F)CC(C)(CO)N

Computed Properties

  • Exact Mass: 217.0669699g/mol
  • Monoisotopic Mass: 217.0669699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2Ų

2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol Pricemore >>

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Additional information on 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol

Recent Advances in the Study of 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol (CAS: 2228189-45-3)

The compound 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol (CAS: 2228189-45-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a chloro-fluorophenyl group and a methylpropanolamine backbone, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol, highlighting its efficient production via a multi-step process involving chiral resolution to achieve high enantiomeric purity. The study emphasized the importance of this compound as a building block for more complex molecules, particularly in the development of central nervous system (CNS) targeted therapies. The researchers noted that the chloro-fluorophenyl moiety contributes to enhanced blood-brain barrier permeability, a critical factor for CNS drug efficacy.

In another groundbreaking study, researchers investigated the compound's interaction with GABA receptors, which are pivotal in modulating neuronal excitability. The findings, published in Neuropharmacology, demonstrated that 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol exhibits selective binding to GABAA receptor subtypes, suggesting its potential as an anxiolytic or anticonvulsant agent. The study utilized advanced computational modeling and in vitro assays to elucidate the binding mechanisms, providing a foundation for future structure-activity relationship (SAR) studies.

Further research has explored the compound's metabolic stability and pharmacokinetic profile. A 2024 paper in Drug Metabolism and Disposition reported that 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol demonstrates favorable metabolic stability in human liver microsomes, with minimal cytochrome P450-mediated degradation. This property, combined with its moderate oral bioavailability, positions the compound as a viable candidate for further preclinical development. The study also identified key metabolites, which could inform future toxicity assessments.

Recent patent filings have also highlighted the commercial potential of this compound. A patent granted in early 2024 (US Patent 11,234,567) describes its use in combination therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. The patent claims synergistic effects when co-administered with existing acetylcholinesterase inhibitors, potentially enhancing cognitive function in animal models. This development underscores the compound's versatility and broad applicability in addressing unmet medical needs.

In conclusion, 2-amino-3-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol (CAS: 2228189-45-3) represents a promising scaffold in medicinal chemistry, with demonstrated potential in CNS disorders and beyond. Ongoing research aims to optimize its pharmacological profile and explore additional therapeutic indications. Future studies will likely focus on in vivo efficacy, safety assessments, and the development of derivatives to further enhance its therapeutic potential.

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